Cas no 122-37-2 (4-Hydroxydiphenylamine)
4-Hydroxydiphenylamine Properties
Names and Identifiers
-
- 4-(Phenylamino)phenol
- 4-ANILINO-1-HYDROXYBENZENE
- 4-ANILINOPHENO
- 4-HYDROXYDIPHENYLAMINE
- 4-(N-PHENYLAMINO)PHENOL
- P-ANILINOPHENOL
- P-HYDROXYDIPHENYLAMINE
- 4-(phenylamino)-pheno
- 4-hydroxy-diphenylamin
- Diphenylamine, 4-hydroxy-
- N-Phenyl-p-aminophenol
- p-(Phenylamino)phenol
- p-anilino-pheno
- para-Hydroxydifenylamin
- Phenol, p-anilino-
- Phenol,4-(phenylamino)-
- Phenyl-p-aminophenol
- p-Hydroxydifenylamin
- p-Oxydiphenylamine
- VTI 1
- 4-anilinophenol
- 4-(phenylamino)-phenol
- PARA-ANILINOPHENOL
- 4-Oxydiphenylamine
- vti1
- Phenol, 4-(phenylamino)-
- 4-Phenylaminophenol
- p-Hydroxydifenylamin [Czech]
- 4-Hydroxy diphenylamine
- para-Hydroxydifenylamin [Czech]
- P-ANILINO-PHENOL
- 4-(phenylam
- 4-Anilinophenol
- NSC1543
- KG-0220
- 4-Hydroxy-N-phenylaniline
- IFLab1_000035
- BRN 0511942
- A0470
- AYK489T98N
- UNII-AYK489T98N
- W-108432
- NCGC00255497-01
- N-(4-hydroxyphenyl)aniline
- Tox21_301986
- InChI=1/C12H11NO/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13-14
- HMS1412B13
- DTXSID5037739
- Oprea1_025350
- NSC 1543
- AKOS000119655
- A804883
- Z104476020
- CHEMBL1885160
- IDI1_008254
- CS-0130524
- CAS-122-37-2
- EN300-19905
- NCGC00164228-01
- p-hydroxyldiphenylamine
- HYDROXYDIPHENYLAMINE, 4-
- EINECS 204-538-9
- AC-11457
- Q27274191
- DTXCID3017739
- AI3-16911
- 4-hydrox-phenylaniline
- AMINE,DIPHENYL,4-HYDROXY
- I10247
- 4-(Phenylamino)phenol, 9CI
- FT-0618711
- 4-hydroxy-diphenylamine
- NS00010738
- 4-hydroxy-N-phenyl-aniline
- NSC-1543
- SCHEMBL92754
- 122-37-2
- MFCD00020142
- WLN: QR DMR
- BBL034673
- HY-W088320
- 4-(phenylamino)phenol
- . 4-(Phenylamino)phenol
- 4-Hydroxydiphenylamine
- ALBB-033835
- p-Anilinophenol
- STL417223
- p-Hydroxydiphenylamine
- 4-13-00-01052 (Beilstein Handbook Reference)
- 4-ANILINOPHENOL
- +Expand
-
- MFCD00020142
- JTTMYKSFKOOQLP-UHFFFAOYSA-N
- 1S/C12H11NO/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13-14H
- O([H])C1C([H])=C([H])C(=C([H])C=1[H])N([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
- 511942
Computed Properties
- 185.08400
- 2
- 2
- 2
- 185.084
- 14
- 158
- 0
- 0
- 0
- 0
- 0
- 1
- 2.8
- 4
- 0
- 32.299
Experimental Properties
- 3.20880
- 32.26000
- 1.5300 (estimate)
- 165°C/2mmHg(lit.)
- 70.0 to 78.0 deg-C
- 209°C
- Common products are reddish brown fused casts, and refined products are orange
- Soluble in ethanol, ether, acetone, chloroform and benzene, slightly soluble in water, dilute alkali and inorganic acids.
- 1.0936 (rough estimate)
4-Hydroxydiphenylamine Security Information
- GHS07
- SJ6950000
- 6.1
- S26-S36/37/39-S36/39
- III
- III
- R37/38; R41
- 6.1
- Xn
- UN2811
- H303-H315-H319
- P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P312
- warning
- Keep in dark place,Inert atmosphere,Room temperature
- III
- R37/38: irritating to respiratory tract and skin.
- Warning
- Yes
- 6.1
4-Hydroxydiphenylamine Customs Data
- 2922299090
-
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-Hydroxydiphenylamine Price
4-Hydroxydiphenylamine Suppliers
4-Hydroxydiphenylamine Related Literature
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1. Palladium-catalyzed carbonylation of iminoquinones and aryl iodides to access aryl p-amino benzoatesSiqi Wang,Lingyun Yao,Jun Ying,Xiao-Feng Wu Org. Biomol. Chem. 2021 19 8246
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Christina K. Remucal,Matthew Ginder-Vogel Environ. Sci.: Processes Impacts 2014 16 1247
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Matthieu Raynal,Pablo Ballester,Anton Vidal-Ferran,Piet W. N. M. van Leeuwen Chem. Soc. Rev. 2014 43 1734
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6. CCCLXXXII.—The halogenation of p-hydroxydiphenylamine. Part IIAlan Edwin Bradfield,Leslie Hugh Norman Cooper,Kennedy Joseph Previté Orton J. Chem. Soc. 1927 2854
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Tan Ngoc-Lan Phan,Jinseck Kim,Geon-U Kim,Seungjin Lee,Bumjoon J. Kim J. Mater. Chem. A 2021 9 15787
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8. Benzoquinone imines. Part VII. The mechanism and kinetics of the reaction of p-benzoquinone di-imines with monohydric phenols and the ultraviolet, infrared, and nuclear magnetic resonance spectra of the resulting indoanilinesJohn F. Corbett J. Chem. Soc. B 1970 1418
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Vanya B. Kurteva,Lubomir A. Lubenov,Daniela V. Antonova RSC Adv. 2014 4 175
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10. Formula index